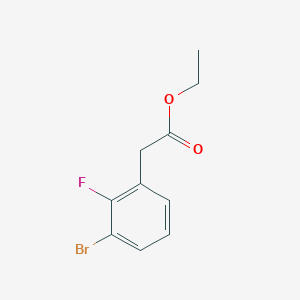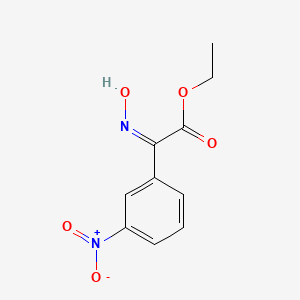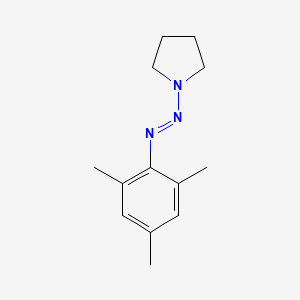![molecular formula C6H6N2O B13972295 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)
4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrrole and pyrazole moieties, making it a versatile scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as acetic acid or a Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions: 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing signal transduction pathways .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Studied for its potential as a necroptosis inhibitor.
Uniqueness: 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one is unique due to its specific ring fusion and the resulting electronic properties, which make it a valuable scaffold for drug development and material science .
特性
分子式 |
C6H6N2O |
|---|---|
分子量 |
122.12 g/mol |
IUPAC名 |
4,6-dihydropyrrolo[1,2-b]pyrazol-5-one |
InChI |
InChI=1S/C6H6N2O/c9-6-3-5-1-2-7-8(5)4-6/h1-2H,3-4H2 |
InChIキー |
ASHUPEMVUMUEFV-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CN2C1=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)









![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)



